molecular formula C11H18N2O2 B13303961 1-(3,3-Dimethylbutan-2-yl)-3-methyl-1H-pyrazole-4-carboxylic acid

1-(3,3-Dimethylbutan-2-yl)-3-methyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B13303961
M. Wt: 210.27 g/mol
InChI Key: RVJCJYSUGIZFBY-UHFFFAOYSA-N
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Description

1-(3,3-Dimethylbutan-2-yl)-3-methyl-1H-pyrazole-4-carboxylic acid is an organic compound with a unique structure that includes a pyrazole ring substituted with a carboxylic acid group and a 3,3-dimethylbutan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,3-Dimethylbutan-2-yl)-3-methyl-1H-pyrazole-4-carboxylic acid typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the carboxylic acid group: This can be done via carboxylation reactions, often using carbon dioxide or carboxylating agents.

    Attachment of the 3,3-dimethylbutan-2-yl group: This step usually involves alkylation reactions, where the pyrazole ring is treated with an appropriate alkyl halide in the presence of a base.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(3,3-Dimethylbutan-2-yl)-3-methyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with other functional groups using electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products:

    Oxidation: Products may include ketones, aldehydes, or carboxylic acids.

    Reduction: Products may include alcohols or aldehydes.

    Substitution: Products vary depending on the substituent introduced.

Scientific Research Applications

1-(3,3-Dimethylbutan-2-yl)-3-methyl-1H-pyrazole-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3,3-Dimethylbutan-2-yl)-3-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with biological molecules, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Uniqueness: 1-(3,3-Dimethylbutan-2-yl)-3-methyl-1H-pyrazole-4-carboxylic acid is unique due to its combination of a pyrazole ring, carboxylic acid group, and 3,3-dimethylbutan-2-yl group. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.

Properties

Molecular Formula

C11H18N2O2

Molecular Weight

210.27 g/mol

IUPAC Name

1-(3,3-dimethylbutan-2-yl)-3-methylpyrazole-4-carboxylic acid

InChI

InChI=1S/C11H18N2O2/c1-7-9(10(14)15)6-13(12-7)8(2)11(3,4)5/h6,8H,1-5H3,(H,14,15)

InChI Key

RVJCJYSUGIZFBY-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1C(=O)O)C(C)C(C)(C)C

Origin of Product

United States

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